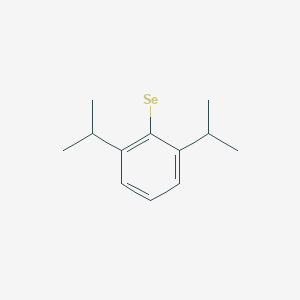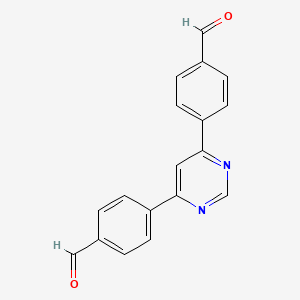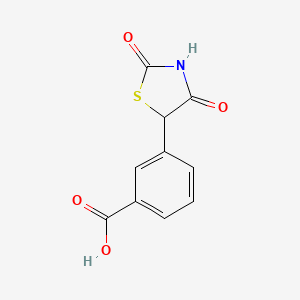
6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one is an organic compound belonging to the pyranone family It is characterized by a pyran ring fused with a phenylethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of cinnamylidene-2-cyanothioacetamide with acetylacetone. This reaction can be carried out under reflux conditions in ethanol, yielding the desired pyranone compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its phenylethenyl group allows it to participate in π-π interactions, while the pyran ring can engage in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
6-Styryldihydropyrimidinones: These compounds share a similar phenylethenyl group but differ in the heterocyclic core.
6-Styryldihydropyridinones: Similar to the pyrimidinones, these compounds have a pyridine ring instead of a pyran ring.
Thieno[2,3-b]pyridines: These compounds have a thieno ring fused with a pyridine ring and a phenylethenyl group.
Uniqueness: 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one is unique due to its specific combination of a pyran ring with a phenylethenyl group and a methyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
502624-33-1 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
6-methyl-4-(2-phenylethenyl)pyran-2-one |
InChI |
InChI=1S/C14H12O2/c1-11-9-13(10-14(15)16-11)8-7-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
SFDLGAYTSJAUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Butan-2-yl)oxy]-2,2,3-trimethylaziridine](/img/structure/B12576845.png)
![2-{[2-(1H-Imidazol-5-yl)ethyl]sulfanyl}-5-(4-propylphenyl)-1H-imidazole](/img/structure/B12576852.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12576853.png)
![Acetamide,2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-N-(6-methoxy-2-benzothiazolyl)-](/img/structure/B12576872.png)
![N-[(4-Hydroxyphenyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B12576879.png)


![2'-Deoxy-5-({2-[2-(2,2,2-trifluoroacetamido)ethoxy]ethoxy}methyl)cytidine](/img/structure/B12576905.png)
![3-[(Dec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12576909.png)



